REACTION_CXSMILES
|
C([O:5][C:6](=[O:18])[CH2:7][CH2:8][C:9]1[NH:13][C:12]([C:14]([O:16][CH3:17])=[O:15])=[CH:11][CH:10]=1)(C)(C)C>Cl>[CH3:17][O:16][C:14]([C:12]1[NH:13][C:9]([CH2:8][CH2:7][C:6]([OH:18])=[O:5])=[CH:10][CH:11]=1)=[O:15]
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Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CCC1=CC=C(N1)C(=O)OC)=O
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the white solid product was dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(N1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 111.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |